molecular formula C18H26N4O2 B2969362 Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 946385-36-0

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2969362
CAS No.: 946385-36-0
M. Wt: 330.432
InChI Key: DSLQUAJFYUPUJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals. The compound features a tert-butyl group, a cyano group, and a diazepane ring, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is synthesized by reacting potassium carbonate, acetylacetone, and 2-cyanoacetamide in water at room temperature . The resulting product is then subjected to further reactions to introduce the tert-butyl and diazepane groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for high yield and efficiency. The reactions are carried out under controlled conditions to ensure the purity and quality of the final product. The use of in situ React IR technology helps monitor the reaction progress and confirm the effectiveness of the reagents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

    Oxidation and Reduction: The cyano group can be reduced to an amine, while the diazepane ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like potassium carbonate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate involves its ability to act as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, which helps in selective reactions. The cyano group can participate in nucleophilic addition reactions, while the diazepane ring can interact with various molecular targets, influencing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar in structure but lacks the diazepane ring.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: An intermediate in the synthesis of the target compound.

Uniqueness

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13-11-14(2)20-16(15(13)12-19)21-7-6-8-22(10-9-21)17(23)24-18(3,4)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLQUAJFYUPUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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